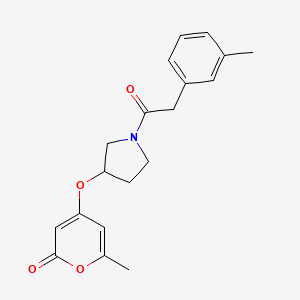
N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, the preparation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates. Amidification is then carried out by condensation with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Another synthesis method for N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides is depicted as a one-pot three-component synthesis using 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst in ethanol under reflux conditions . These methods highlight the importance of catalysts and specific conditions for the successful synthesis of complex acetamide derivatives.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of various functional groups attached to the core structure. The presence of substituents like pyridinyl, indolyl, furanyl, and naphthyl groups can significantly influence the molecular conformation and intermolecular interactions of these compounds. Spectroscopic techniques such as Mass, NMR, and FTIR are commonly used to confirm the structure of newly synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by the functional groups present in the molecule. The papers do not provide specific reactions for the compound , but the synthesis methods suggest that these molecules can undergo reactions typical for amides, such as amidification and condensation. The presence of electron-donating or withdrawing groups can also affect the reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. While the papers do not provide specific data on the physical properties of the compound , they do mention that the synthesized compounds exhibit good antibacterial and antifungal activity, suggesting potential applications in antimicrobial treatments . The potency of these compounds in biological assays, such as the ovalbumin-induced histamine release assay, indicates their potential as bioactive molecules .
Scientific Research Applications
Synthetic Methodologies
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions : Research shows that substrates derived from heteroaromatics, such as furan-2-ylmethyl groups, can undergo decarboxylative Claisen rearrangement, leading to the formation of heteroaromatic products. This methodology highlights the synthetic utility of furan derivatives in constructing complex molecular scaffolds (Craig et al., 2005).
Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A study developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an innovative use of rearrangement sequences to create oxalamide structures, which could be related to the synthesis pathways of the target compound (Mamedov et al., 2016).
Biological Activities
Antimicrobial Agents : Compounds with indolin-1-yl and furan-2-yl motifs have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting potential applications of related compounds in antimicrobial therapies (Debnath & Ganguly, 2015).
Anticancer and Antimicrobial Activity : Another study focused on the synthesis of naphtho-furan derivatives, including compounds with acetamide linkages similar to the target compound, and evaluated their antimicrobial and anticancer activities. These findings indicate the potential of such molecules in therapeutic applications (Nagarsha et al., 2023).
Advanced Synthetic Applications
Visible-Light-Induced Aerobic Dearomative Reaction : The utilization of indole derivatives in visible-light-induced reactions to synthesize complex heterocyclic structures demonstrates the versatility of these chemical frameworks in organic synthesis, which could be relevant for the synthesis and functionalization of the target compound (Zhang et al., 2016).
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16(29)26-18-7-4-8-19(14-18)27-24(31)23(30)25-15-21(22-10-5-13-32-22)28-12-11-17-6-2-3-9-20(17)28/h2-10,13-14,21H,11-12,15H2,1H3,(H,25,30)(H,26,29)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGAENFFGAKTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)

![{[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2518788.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)

![1-(2-ethylphenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2518796.png)
![N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2518797.png)

![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)

